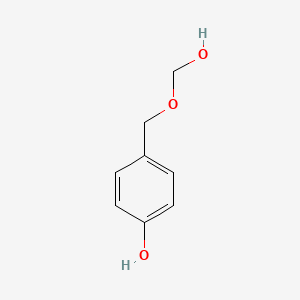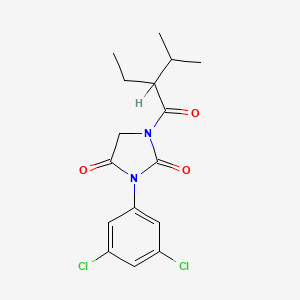
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichlorophenylamine and 2-ethyl-3-methylbutanoic acid.
Formation of Imidazolidine Ring: The 3,5-dichlorophenylamine is reacted with glyoxal to form the imidazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Acylation: The resulting imidazolidine intermediate is then acylated with 2-ethyl-3-methylbutanoic acid chloride in the presence of a suitable catalyst like pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and intermediates.
作用机制
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation, pain, or other physiological processes.
Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(2-methylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(2-ethylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-methylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is unique due to:
- Structural Features : The presence of both 3,5-dichlorophenyl and 2-ethyl-3-methylbutanoyl groups.
- Biological Activity : Its distinct pharmacological profile compared to similar compounds.
- Chemical Stability : Enhanced stability under various conditions, making it suitable for diverse applications.
属性
CAS 编号 |
90815-21-7 |
|---|---|
分子式 |
C16H18Cl2N2O3 |
分子量 |
357.2 g/mol |
IUPAC 名称 |
3-(3,5-dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-4-13(9(2)3)15(22)19-8-14(21)20(16(19)23)12-6-10(17)5-11(18)7-12/h5-7,9,13H,4,8H2,1-3H3 |
InChI 键 |
WQFIFHHPPXEILI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C)C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


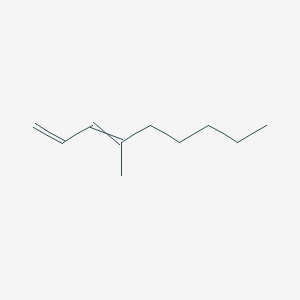

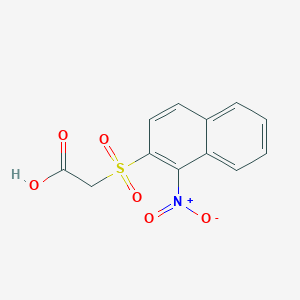

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
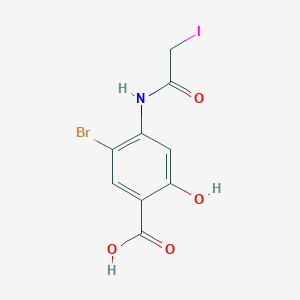
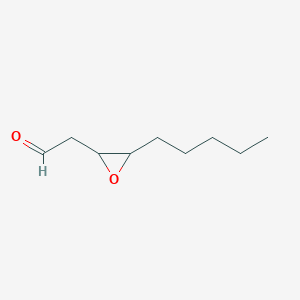
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
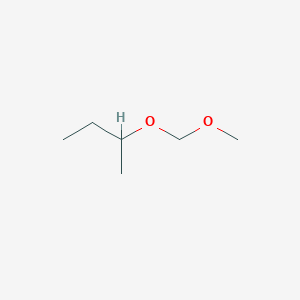

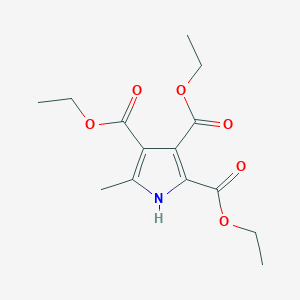
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
